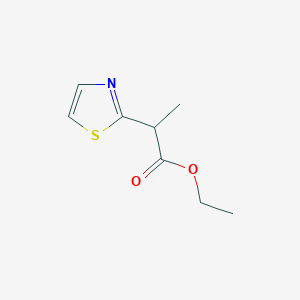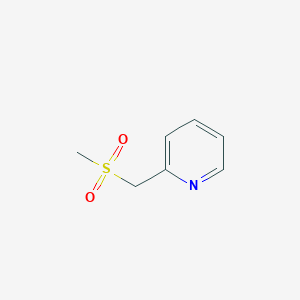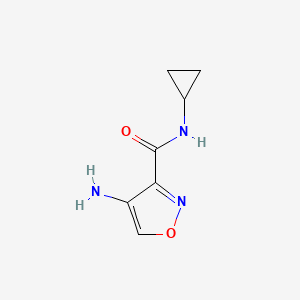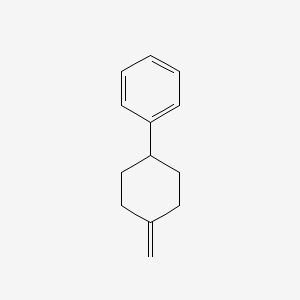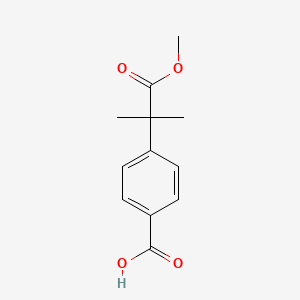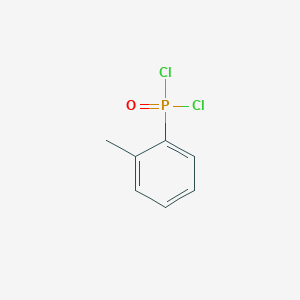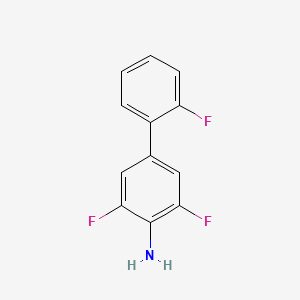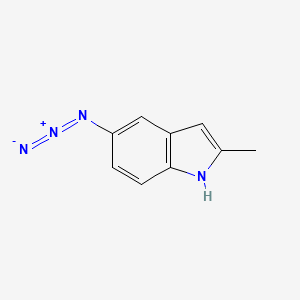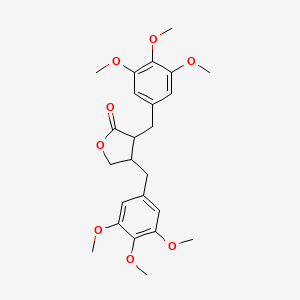![molecular formula C9H10N2O4 B8606897 2-[(4-nitrophenyl)methylamino]acetic Acid](/img/structure/B8606897.png)
2-[(4-nitrophenyl)methylamino]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-nitrophenyl)methylamino]acetic Acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an amino group (-NH-) and an acetic acid moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)methylamino]acetic Acid typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-nitroaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-nitrophenyl)methylamino]acetic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(4-nitrophenyl)methylamino]acetic Acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-nitrophenyl)methylamino]acetic Acid involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the amino and acetic acid moieties.
4-Nitroaniline: Contains the nitro and amino groups but lacks the acetic acid moiety.
Methyl 4-nitrobenzoate: Contains the nitro group and a methyl ester but lacks the amino group.
Uniqueness
2-[(4-nitrophenyl)methylamino]acetic Acid is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both the nitro and amino groups allows for diverse chemical transformations, making it a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-(N-methyl-4-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
MTYVHSVHCBZXSV-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
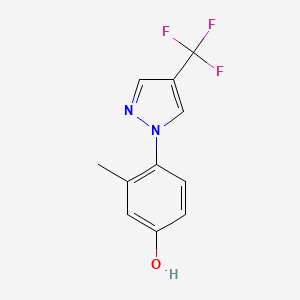
![Cis-4-[(1-amino-5-isoquinolyl)oxy]cyclohexylamine hydrochloride](/img/structure/B8606822.png)

